REACTION_CXSMILES
|
[OH-:1].[Na+].C1C2=CC3C=CC=[CH:13][C:14]=3N2CC1.[CH3:15][N:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]([CH3:25])=[CH:17]1>>[CH2:13]1[C:17]2=[C:18]([CH:25]=[O:1])[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[N:16]2[CH2:15][CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C1CCN2C1=CC=1C=CC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C1=C(C=1C=CC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |